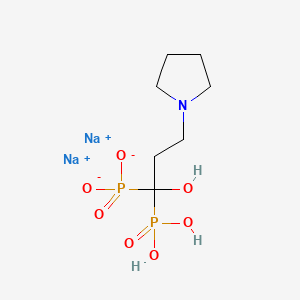
5-Aminopentansäure-Hydrochlorid
Übersicht
Beschreibung
5-Aminopentansäure-Hydrochlorid, auch bekannt als 5-Aminovaleriansäure-Hydrochlorid, ist eine Verbindung mit der Summenformel C5H11NO2·HCl. Es ist ein Derivat der Pentansäure mit einer Aminogruppe an der fünften Kohlenstoffposition. Diese Verbindung ist ein weißer kristalliner Feststoff, der in Wasser löslich ist und häufig in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet wird .
Wissenschaftliche Forschungsanwendungen
5-Aminopentansäure-Hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in chemischen Reaktionen verwendet.
Biologie: Untersucht für seine Rolle als schwacher Agonist von Gamma-Aminobuttersäure (GABA)-Rezeptoren.
Medizin: Aufgrund seiner Interaktion mit GABA-Rezeptoren werden potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Synthese von Spezialchemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit GABA-Rezeptoren im zentralen Nervensystem. Als schwacher GABA-Agonist bindet es an GABA-Rezeptoren, moduliert deren Aktivität und beeinflusst die Neurotransmission. Diese Interaktion kann verschiedene molekulare Signalwege beeinflussen, die an neurologischen Funktionen beteiligt sind .
Wirkmechanismus
Target of Action
5-Aminovaleric acid hydrochloride, also known as 5-Aminopentanoic Acid Hydrochloride, is considered to be a weak agonist of the GABA (γ-aminobutyric acid) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter γ-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Safety and Hazards
When handling 5-Aminopentanoic Acid Hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
5-Aminopentanoic Acid Hydrochloride plays a significant role in biochemical reactions, particularly as a weak antagonist of GABA B receptors . This compound interacts with several enzymes and proteins, including GABA transporters and receptors. The nature of these interactions involves binding to the active sites of these biomolecules, thereby modulating their activity. For instance, 5-Aminopentanoic Acid Hydrochloride can inhibit the uptake of GABA by synaptosomal and synaptic membrane transport processes .
Cellular Effects
The effects of 5-Aminopentanoic Acid Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the GABAergic signaling pathway, leading to changes in neuronal excitability and neurotransmitter release . Additionally, 5-Aminopentanoic Acid Hydrochloride has been shown to impact gene expression related to GABA metabolism and transport .
Molecular Mechanism
At the molecular level, 5-Aminopentanoic Acid Hydrochloride exerts its effects through binding interactions with GABA receptors and transporters. This binding can result in either inhibition or activation of these biomolecules, depending on the context. For instance, it can inhibit the action of GABA B receptor agonists like baclofen, thereby modulating muscle relaxation and other physiological responses . Changes in gene expression related to GABA metabolism are also observed, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopentanoic Acid Hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminopentanoic Acid Hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in neuronal cells .
Dosage Effects in Animal Models
The effects of 5-Aminopentanoic Acid Hydrochloride vary with different dosages in animal models. At low doses, it can modulate GABAergic signaling without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and muscle relaxation have been observed . Threshold effects are also noted, where a certain dosage is required to elicit a measurable physiological response .
Metabolic Pathways
5-Aminopentanoic Acid Hydrochloride is involved in several metabolic pathways, including lysine degradation. It can be produced endogenously or through bacterial catabolism of lysine, forming 5-aminovalerate via a multi-step reaction . This compound interacts with enzymes such as lysine decarboxylase and piperideine-6-carboxylate dehydrogenase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Aminopentanoic Acid Hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . For example, it can be transported across the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on GABAergic signaling .
Subcellular Localization
The subcellular localization of 5-Aminopentanoic Acid Hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in synaptic vesicles and neuronal membranes is particularly important for its role in modulating GABAergic signaling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
5-Aminopentansäure-Hydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 5-Brompentansäure mit Ammoniak, gefolgt von einer Ansäuerung mit Salzsäure, um das Hydrochloridsalz zu erhalten. Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Raumtemperatur bis 50 °C
Lösungsmittel: Wasser oder Ethanol
Reaktionszeit: Mehrere Stunden bis über Nacht
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound durch großtechnische chemische Synthese hergestellt, die ähnliche Reaktionswege beinhaltet, aber für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Filtration umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Aminopentansäure-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Kann zu primären Aminen reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 5-Oxopentansäure oder Glutarsäure.
Reduktion: Bildung von 5-Aminopentanol.
Substitution: Bildung von N-substituierten Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gamma-Aminobuttersäure (GABA): Ein Neurotransmitter mit ähnlicher Struktur, der sich jedoch in der Position der Aminogruppe unterscheidet.
5-Aminovaleriansäure: Die nicht-hydrochloridform von 5-Aminopentansäure.
4-Aminobuttersäure: Eine weitere Aminosäure mit ähnlicher Struktur, die sich jedoch in der Länge der Kohlenstoffkette unterscheidet.
Einzigartigkeit
Seine Hydrochloridform verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene experimentelle Bedingungen besser geeignet ist .
Eigenschaften
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-95-2 | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxybutylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)









